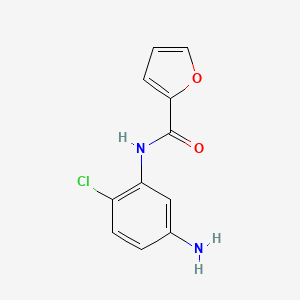

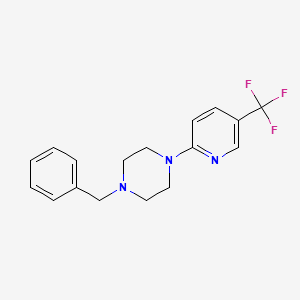

![molecular formula C15H14O3 B1300069 4-Metoxi-4'-metil[1,1'-bifenil]-4-carboxilato CAS No. 729-17-9](/img/structure/B1300069.png)

4-Metoxi-4'-metil[1,1'-bifenil]-4-carboxilato

Descripción general

Descripción

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metodologías y Reacciones Sintéticas

“4-Metoxi-4'-metil[1,1'-bifenil]-4-carboxilato” es un tipo de derivado del bifenilo. Estos compuestos han sido el foco de muchos desarrollos recientes en metodologías sintéticas . Están involucrados en varias reacciones químicas metaladas relacionadas con andamios de bifenilo, como Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cianación, aminación y varias reacciones de sustitución electrofílica .

Aplicaciones Biológicas y Medicinales

Los derivados del bifenilo, incluido el “this compound”, tienen una amplia gama de aplicaciones biológicas y medicinales . Se utilizan en la síntesis de muchos fármacos con actividad antiandrogénica, inmunosupresora, antifúngica, antibacteriana, antimicrobiana, antiinflamatoria, antiproliferativa, osteoporosis, antihipertensiva, antitumoral, de inhibición de la β-glucuronidasa, agente antileucémico hipotensivo, anticolinesterásico, antidiabético y antimalárico .

Características de Fluorescencia

“this compound” se ha utilizado como reactivo estándar en estudios de fluorescencia . Su intensidad de fluorescencia está asociada con las características de fluorescencia de los productos de la reacción de derivatización para haluros de arilo con ácido fenilborónico (PBA) .

Diodos Orgánicos Emisores de Luz (OLED)

Los derivados del bifenilo se utilizan en la producción de capas fluorescentes en diodos orgánicos emisores de luz (OLED) . Esto convierte a “this compound” en un candidato potencial para su uso en tecnología OLED.

Cristales Líquidos

“this compound” podría utilizarse como bloque de construcción para cristales líquidos básicos . Los derivados del bifenilo son intermediarios importantes en química orgánica y son la parte estructural de una amplia gama de compuestos con actividades farmacológicas .

Productos Agrícolas

Los derivados del bifenilo se utilizan en la producción de varios productos agrícolas . Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos productos agrícolas.

Propiedades

IUPAC Name |

methyl 4-(4-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOVQAHQGZBWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362686 | |

| Record name | Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-17-9 | |

| Record name | Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

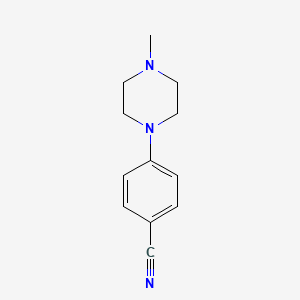

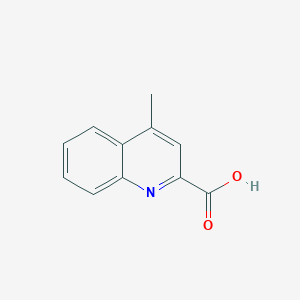

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

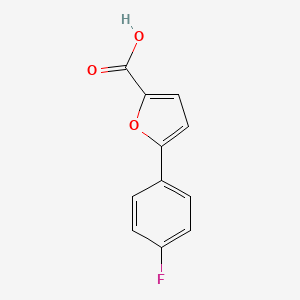

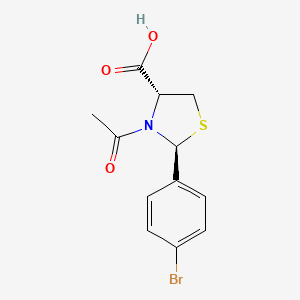

![ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299999.png)

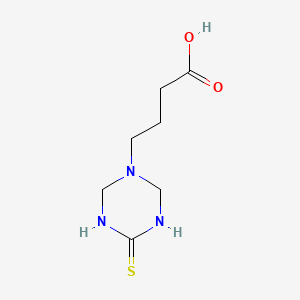

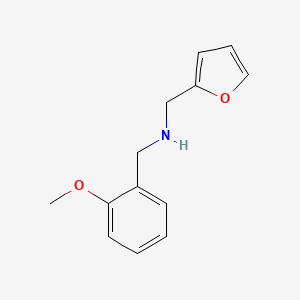

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)